![molecular formula C18H12F3NO B12449066 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridyl group
Métodos De Preparación
The synthesis of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to form the desired compound .
Análisis De Reacciones Químicas
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings .
Aplicaciones Científicas De Investigación
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be compared with other similar compounds, such as methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate and 4-(trifluoromethyl)phenol. These compounds share the trifluoromethyl group but differ in their overall structure and functional groups.
Propiedades
Fórmula molecular |
C18H12F3NO |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
2-[6-phenyl-4-(trifluoromethyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)13-10-15(12-6-2-1-3-7-12)22-16(11-13)14-8-4-5-9-17(14)23/h1-11,23H |
Clave InChI |
WTRCZSZORJOBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


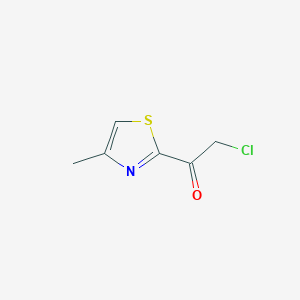
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
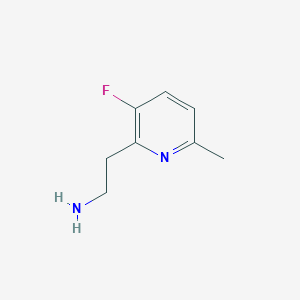
![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)](/img/structure/B12449019.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12449026.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
methanone](/img/structure/B12449042.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)
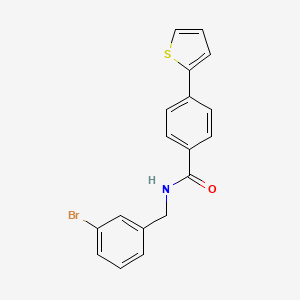
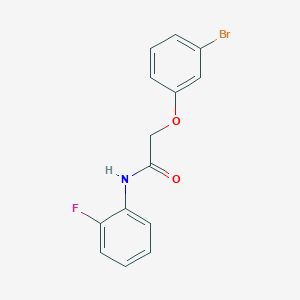
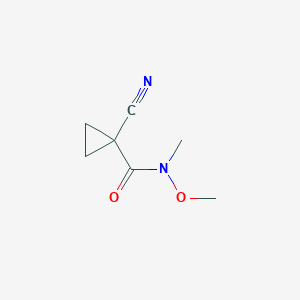
![(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12449059.png)
![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
